![molecular formula C10H9NO2S B12607491 2-[2-(Methanesulfonyl)ethenyl]benzonitrile CAS No. 918341-13-6](/img/structure/B12607491.png)
2-[2-(Methanesulfonyl)ethenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Methanesulfonyl)ethenyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a methanesulfonyl group and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methanesulfonyl)ethenyl]benzonitrile typically involves the reaction of benzonitrile with methanesulfonyl chloride and an appropriate base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Benzonitrile+Methanesulfonyl Chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific solvents and catalysts to enhance yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
化学反応の分析
Types of Reactions
2-[2-(Methanesulfonyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
科学的研究の応用
2-[2-(Methanesulfonyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[2-(Methanesulfonyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler analog without the methanesulfonyl and ethenyl groups.
Methanesulfonyl Chloride: A related compound used in the synthesis of sulfonyl derivatives.
Ethenylbenzonitrile: A compound with similar structural features but lacking the methanesulfonyl group.
特性
CAS番号 |
918341-13-6 |
|---|---|
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC名 |
2-(2-methylsulfonylethenyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)7-6-9-4-2-3-5-10(9)8-11/h2-7H,1H3 |
InChIキー |
SXPPTCALQYDMPH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C=CC1=CC=CC=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


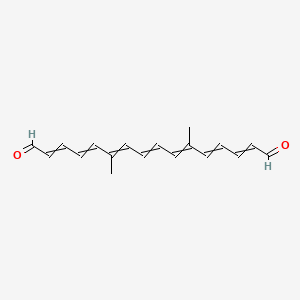
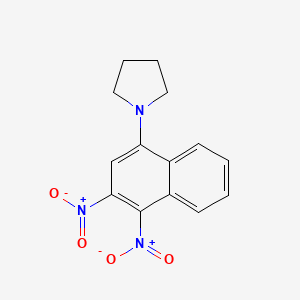
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)

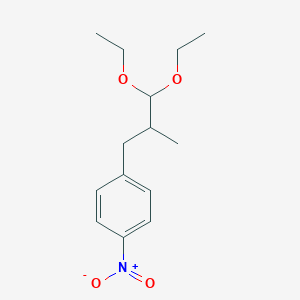
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)
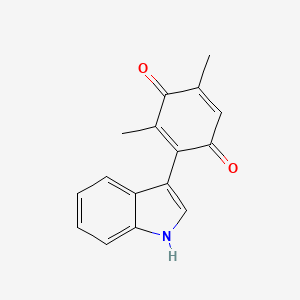
![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

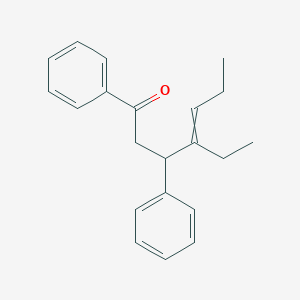
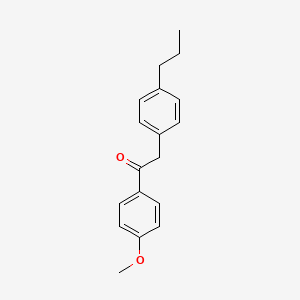
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)

